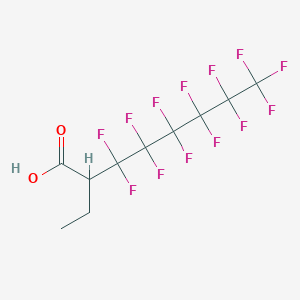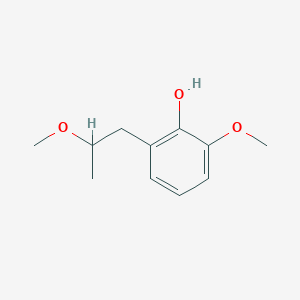![molecular formula C16H16N2O3 B14272794 (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol CAS No. 138845-31-5](/img/structure/B14272794.png)
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an ethenyl linkage, and a phenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol typically involves a multi-step process:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the phenyl and nitrophenyl groups. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple a halogenated nitrophenyl compound with a styrene derivative under basic conditions.
Introduction of the Amino Group: The next step involves the introduction of the amino group. This can be done through a nucleophilic substitution reaction where an amine reacts with the ethenyl-linked intermediate.
Methylation: The final step involves the methylation of the amino group to form the desired compound. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Medicinal Chemistry:
作用機序
The mechanism of action of (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethanol: Similar structure but with an ethanol group instead of methanol.
(Methyl{4-[2-(4-aminophenyl)ethenyl]phenyl}amino)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol is unique due to the presence of both a nitrophenyl group and a phenylamino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in organic synthesis, materials science, and biological research.
特性
CAS番号 |
138845-31-5 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
[N-methyl-4-[2-(4-nitrophenyl)ethenyl]anilino]methanol |
InChI |
InChI=1S/C16H16N2O3/c1-17(12-19)15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)18(20)21/h2-11,19H,12H2,1H3 |
InChIキー |
DNCAHFHDKPPGNU-UHFFFAOYSA-N |
正規SMILES |
CN(CO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


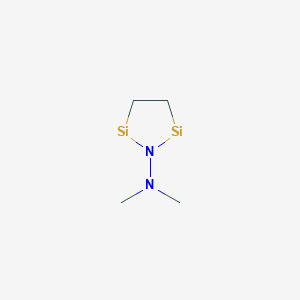
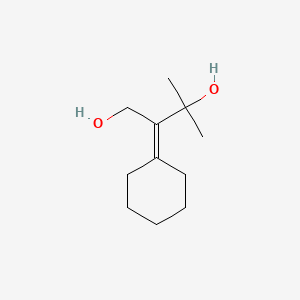

![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)

![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
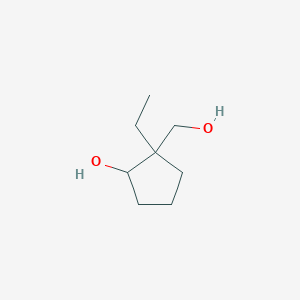
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
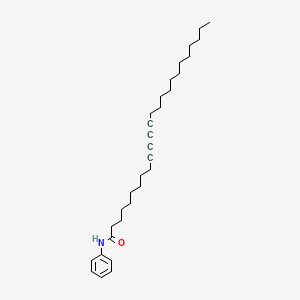
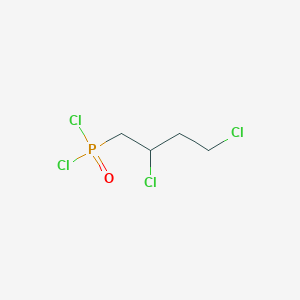
![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
